molecular formula C16H13BrClNO B5120217 3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one

3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one

Cat. No. B5120217
M. Wt: 350.64 g/mol
InChI Key: ADDHRPQGNJOCKV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one, also known as BRD-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential application in cancer treatment.

Mechanism of Action

3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other transcriptional regulators. This leads to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has been shown to have anti-inflammatory and immunomodulatory effects. It has also been studied for its potential application in the treatment of cardiovascular disease and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one is its high potency and selectivity for BRD4. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one. These include the development of more potent and selective BRD4 inhibitors, the investigation of its potential application in combination therapy with other anti-cancer drugs, and the exploration of its use in other disease areas such as cardiovascular disease and neurological disorders.
Conclusion
In conclusion, 3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one is a promising chemical compound with potential application in cancer treatment and other disease areas. Its high potency and selectivity for BRD4 make it a valuable tool for studying the role of this protein in disease pathology. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one involves the reaction of 4-bromo-3-methylacetophenone and 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the product is purified using column chromatography.

Scientific Research Applications

3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has been extensively studied for its potential application in cancer treatment. It is a potent inhibitor of bromodomain-containing protein 4 (BRD4), a protein that plays a key role in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition has been shown to inhibit cancer cell growth and induce apoptosis.

properties

IUPAC Name

(E)-3-(4-bromo-3-methylanilino)-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO/c1-11-10-14(6-7-15(11)17)19-9-8-16(20)12-2-4-13(18)5-3-12/h2-10,19H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDHRPQGNJOCKV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one

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